molecular formula C7H7FN2O B8375824 6-Fluoro-4-methylnicotinamide

6-Fluoro-4-methylnicotinamide

Cat. No.: B8375824
M. Wt: 154.14 g/mol
InChI Key: KBSLBPFODQWSOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-4-methylnicotinamide is a nicotinamide derivative characterized by a fluorine substituent at the 6-position and a methyl group at the 4-position of the pyridine ring. This compound is of interest in medicinal chemistry due to its structural similarity to nicotinamide, a precursor of nicotinamide adenine dinucleotide (NAD+), which plays a critical role in cellular metabolism. The fluorine atom enhances electronegativity and metabolic stability, while the methyl group may influence steric interactions and lipophilicity .

Properties

Molecular Formula

C7H7FN2O

Molecular Weight

154.14 g/mol

IUPAC Name

6-fluoro-4-methylpyridine-3-carboxamide

InChI

InChI=1S/C7H7FN2O/c1-4-2-6(8)10-3-5(4)7(9)11/h2-3H,1H3,(H2,9,11)

InChI Key

KBSLBPFODQWSOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)N)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Similarity and Key Differences

Using cheminformatics tools (e.g., Tanimoto similarity scores), 6-Fluoro-4-methylnicotinamide has been compared to structurally related nicotinamide derivatives. Below is a detailed comparison:

Compound Name CAS No. Similarity Score Substituents (Position) Key Structural Features
This compound Not Provided 1.00 (Reference) -F (6), -CH₃ (4), -CONH₂ (3) High electronegativity, moderate steric bulk
Methyl 6-fluoro-2-methylnicotinate 1227595-02-9 0.81 -F (6), -CH₃ (2), -COOCH₃ (3) Ester group enhances lipophilicity
6-Fluoro-2-methylnicotinic acid 1227595-02-9 0.76 -F (6), -CH₃ (2), -COOH (3) Carboxylic acid improves water solubility
Methyl 5-bromo-6-fluoronicotinate 884494-97-7 0.76 -F (6), -Br (5), -COOCH₃ (3) Bromine adds steric bulk and polarizability

Key Observations :

  • Functional Groups : The presence of an ester (COOCH₃) or carboxylic acid (COOH) in analogs impacts solubility and metabolic stability. This compound’s amide group (CONH₂) balances polarity and bioavailability .
  • Halogen Effects : Bromine at the 5-position (Methyl 5-bromo-6-fluoronicotinate) introduces greater polarizability but may increase toxicity risks compared to fluorine .

Pharmacological and Physicochemical Properties

  • Metabolic Stability : Fluorine at the 6-position reduces susceptibility to oxidative metabolism, a feature shared with Methyl 6-fluoro-2-methylnicotinate .
  • Binding Affinity : Thioether-containing analogs (e.g., ’s S-substituted nicotinamides) show higher target affinity due to sulfur’s polarizability, a feature absent in this compound .

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